1-Benzyl-3-methylimidazolium tetrafluoroborate

Overview

Description

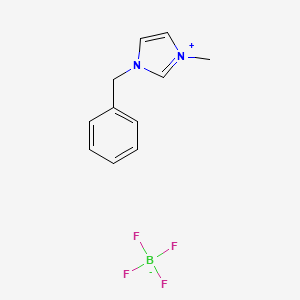

1-Benzyl-3-methylimidazolium tetrafluoroborate, also known as 1-Methyl-3-benzylimidazolium tetrafluoroborate, is a chemical compound with the empirical formula C11H13BF4N2 . It has a molecular weight of 260.04 .

Molecular Structure Analysis

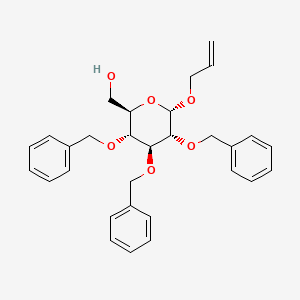

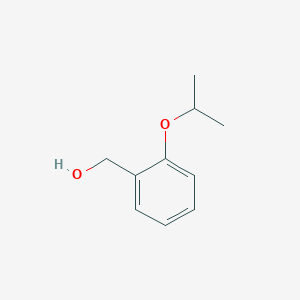

The molecular structure of 1-Benzyl-3-methylimidazolium tetrafluoroborate can be represented by the SMILES string FB-(F)F.C[n+]1ccn(Cc2ccccc2)c1 . This indicates that the compound contains a benzyl group attached to an imidazolium ring, which is further substituted with a methyl group. The tetrafluoroborate anion is associated with the cationic imidazolium ring.

Chemical Reactions Analysis

1-Benzyl-3-methylimidazolium tetrafluoroborate has been used as a reaction medium for the synthesis of pyrimido[1,2-a]benzimidazole derivatives . The structures of the products were characterized by IR, 1H NMR, and HRMS spectroscopy .

Physical And Chemical Properties Analysis

It has a molecular weight of 260.04 . The compound is associated with the PubChem Substance ID: 57650020 .

Scientific Research Applications

Application 1: Extractive Desulfurization

- Summary of the Application : 1-Butyl-3-methylimidazolium tetrafluoroborate, a similar compound to 1-Benzyl-3-methylimidazolium tetrafluoroborate, has been used as an extractant for the removal of dibenzothiophene (DBS) from liquid fuels .

- Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 2: Greenhouse Gas Sequestration

- Summary of the Application : Ionic liquids, such as 1-Benzyl-3-methylimidazolium tetrafluoroborate, have tunable properties that can be harnessed for efficient absorption capacities and selectivity for CO2 .

- Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 3: Heat Transfer Fluid

- Summary of the Application : Ionic liquids such as 1-Butyl-3-methylimidazolium tetrafluoroborate, which is similar to 1-Benzyl-3-methylimidazolium tetrafluoroborate, have been studied for their potential use as heat transfer fluids .

- Methods of Application : The exact methods of application are not specified in the source, but typically this involves using the ionic liquid in a system where heat needs to be transferred from one place to another .

- Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 4: Solvent for Organic Synthesis

- Summary of the Application : Ionic liquids like 1-Benzyl-3-methylimidazolium tetrafluoroborate can be used as solvents in organic synthesis . They can dissolve a wide range of organic, inorganic, and polymeric materials, making them versatile solvents for many different types of chemical reactions .

- Methods of Application : The ionic liquid can be mixed with the reactants in a reaction vessel. The reaction can then be carried out as usual, with the ionic liquid acting as the solvent .

- Results or Outcomes : The use of ionic liquids as solvents can improve the efficiency of chemical reactions and make them more environmentally friendly by reducing the use of volatile organic compounds .

Application 5: Electrolyte in Batteries

- Summary of the Application : Ionic liquids such as 1-Benzyl-3-methylimidazolium tetrafluoroborate can be used as electrolytes in batteries . They can provide high ionic conductivity and wide electrochemical windows, making them suitable for use in high-performance batteries .

- Methods of Application : The ionic liquid can be incorporated into the battery’s electrolyte system. It can then facilitate the movement of ions between the battery’s electrodes during charging and discharging .

- Results or Outcomes : The use of ionic liquids as electrolytes can enhance the performance and safety of batteries .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

While specific future directions for 1-Benzyl-3-methylimidazolium tetrafluoroborate are not mentioned in the search results, ionic liquids in general are being explored for various applications due to their unique properties . They are being used in diverse fields such as green chemistry, catalysis, and materials science .

properties

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.BF4/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)5/h2-8,10H,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDEUUWXMCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478331 | |

| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylimidazolium tetrafluoroborate | |

CAS RN |

500996-04-3 | |

| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-methylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)